molecular formula C23H17IN6 B15044753 5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B15044753
M. Wt: 504.3 g/mol
InChI Key: LGOYCLAYZZUUFG-QFEZKATASA-N
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Description

The compound (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE is a complex organic molecule featuring a triazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the benzyl and iodophenyl groups. Key steps include:

    Formation of the Triazinoindole Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Benzylation: Introduction of the benzyl group through nucleophilic substitution reactions.

    Iodophenyl Methylidene Introduction: This step involves the condensation of the iodophenyl group with the hydrazine moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The benzyl and iodophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE: Another complex organic molecule with a benzyl group.

Uniqueness

(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: is unique due to its triazinoindole core and the presence of both benzyl and iodophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17IN6

Molecular Weight

504.3 g/mol

IUPAC Name

5-benzyl-N-[(Z)-(3-iodophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C23H17IN6/c24-18-10-6-9-17(13-18)14-25-28-23-26-22-21(27-29-23)19-11-4-5-12-20(19)30(22)15-16-7-2-1-3-8-16/h1-14H,15H2,(H,26,28,29)/b25-14-

InChI Key

LGOYCLAYZZUUFG-QFEZKATASA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)N/N=C\C5=CC(=CC=C5)I

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)NN=CC5=CC(=CC=C5)I

Origin of Product

United States

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